

Application Notes and Protocols: DMAC-TRZ as a Sensitizer in Hyperfluorescence OLEDs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dmac-trz*

Cat. No.: *B8819295*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (**DMAC-TRZ**) as a sensitizing material in hyperfluorescence Organic Light-Emitting Diodes (OLEDs). **DMAC-TRZ** is a well-established thermally activated delayed fluorescence (TADF) material, characterized by a high photoluminescence quantum yield (PLQY) of over 90% in doped films and its ability to harvest triplet excitons, making it an excellent candidate for sensitizing fluorescent emitters. [1][2] Hyperfluorescence, or TADF-sensitized fluorescence, is a fourth-generation OLED technology that combines the high efficiency of TADF materials with the narrow emission spectra and high color purity of conventional fluorescent emitters.[3][4] This approach mitigates the typically broad emission of TADF emitters and the efficiency limitations of purely fluorescent OLEDs.[3]

DMAC-TRZ's bipolar structure, comprising a 9,9-dimethyl-9,10-dihydroacridine (DMAC) electron-donating moiety and a 2,4,6-triphenyl-1,3,5-triazine (TRZ) electron-accepting moiety, facilitates efficient TADF.[1] In a hyperfluorescence device, **DMAC-TRZ** acts as a sensitizer that, upon electrical excitation, harvests both singlet and triplet excitons. The triplet excitons are upconverted to singlets via reverse intersystem crossing (RISC). Subsequently, the singlet excitons are efficiently transferred, primarily through Förster Resonance Energy Transfer

(FRET), to a fluorescent dopant (terminal emitter), which then emits light with high efficiency and color purity.[5][6]

Key Advantages of Using DMAC-TRZ as a Sensitizer:

- High Efficiency: Enables the fabrication of OLEDs with high external quantum efficiencies (EQEs), often exceeding 20%.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Triplet Exciton Harvesting: As a TADF material, it effectively utilizes the 75% of electrically generated triplet excitons that are wasted in conventional fluorescent OLEDs.[\[5\]](#)
- Versatility: Can be used to sensitize a variety of fluorescent emitters to achieve different emission colors, including blue and white light.[\[5\]](#)[\[9\]](#)[\[10\]](#)
- Solution and Vacuum Processability: While many high-performance devices are fabricated via vacuum deposition, solution-processed devices have also been demonstrated.[\[11\]](#)

Data Presentation

The following tables summarize the performance of hyperfluorescence OLEDs utilizing **DMAC-TRZ** as a sensitizer, as reported in various studies.

Table 1: Performance of **DMAC-TRZ** Sensitized OLEDs

Terminal Emitter	Host Material	Max EQE (%)	Power Efficiency (lm/W)	Current Efficiency (cd/A)	CIE Coordinates (x, y)	Reference
DCJTB	DPEPO	11.05	20.83	28.83	Not Specified	[5]
- (Doped)	mCPCN	26.5	65.6	66.8	Not Specified	[7]
- (Non-doped)	-	20.0	Not Specified	61.1	Not Specified	[2][7]
v-DABNA	Not Specified	~30	Not Specified	Not Specified	Not Specified	[9][10]

Table 2: Photophysical Properties of **DMAC-TRZ**

Property	Value	Conditions	Reference
PLQY (Doped Film)	≥90%	-	[1][2]
PLQY (Neat Film)	83%	-	[1][2]
Emission Peak (Toluene)	425 nm	Solution	[1]
HOMO	5.92 eV	-	[1]
LUMO	2.92 eV	-	[1]
Triplet Energy (T1)	2.91 eV	-	[1]
Delayed Fluorescence Lifetime (Neat Film)	3.6 μs	-	[7]
Delayed Fluorescence Lifetime (Doped Film)	1.9 μs	-	[7]

Experimental Protocols

This section outlines a general protocol for the fabrication and characterization of a vacuum-deposited hyperfluorescence OLED using **DMAC-TRZ** as a sensitizer.

Substrate Preparation

- Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Sonication: Sequentially sonicate the substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, typically for 15 minutes each.
- Drying: Dry the substrates using a nitrogen gun.
- UV-Ozone Treatment: Treat the substrates with UV-ozone for approximately 15 minutes to enhance the work function of the ITO and improve hole injection.

Organic Layer and Electrode Deposition

This procedure is performed in a high-vacuum thermal evaporation system (base pressure $< 10^{-6}$ Torr).

- Hole Injection Layer (HIL): Deposit a layer of a suitable HIL material, such as HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), to a thickness of approximately 5 nm.
- Hole Transport Layer (HTL): Deposit a layer of a hole-transporting material, for example, TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), to a thickness of 50 nm.[12]
- Electron Blocking Layer (EBL) / Interlayer: A thin layer of a material like TCTA (tris(4-carbazoyl-9-ylphenyl)amine) or mCBP (3,3-Di(9H-carbazol-9-yl)biphenyl) can be deposited (e.g., 5 nm) to confine excitons within the emissive layer.[12]
- Emissive Layer (EML):
 - Co-evaporate the host material (e.g., mCBP or DPEPO), the **DMAC-TRZ** sensitizer, and the terminal fluorescent emitter.[5][12]
 - Typical doping concentrations are in the range of 10-50 wt% for **DMAC-TRZ** and 0.5-2 wt% for the terminal emitter.[5][12] The exact ratios should be optimized for the specific

material system.

- The thickness of the EML is typically around 10-20 nm.[12]
- Hole Blocking Layer (HBL) / Sensitizing Layer: In some device architectures, a distinct sensitizing layer of **DMAC-TRZ** doped in a host like PPF (poly(9,9-di-n-propylfluorene)) is deposited adjacent to the emissive layer.[12]
- Electron Transport Layer (ETL): Deposit an electron-transporting material, such as TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene), to a thickness of approximately 40 nm.[12]
- Electron Injection Layer (EIL): Deposit a thin layer of a low work function material, such as Lithium Fluoride (LiF), to a thickness of 1 nm.[12]
- Cathode: Deposit a layer of Aluminum (Al) to a thickness of 100-120 nm to serve as the cathode.[12]

Device Encapsulation and Characterization

- Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
- Characterization:
 - Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
 - Record the electroluminescence (EL) spectra with a spectrometer.
 - Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L and EL data.
 - Determine the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectra.

Visualizations

Energy Level and Transfer Diagram

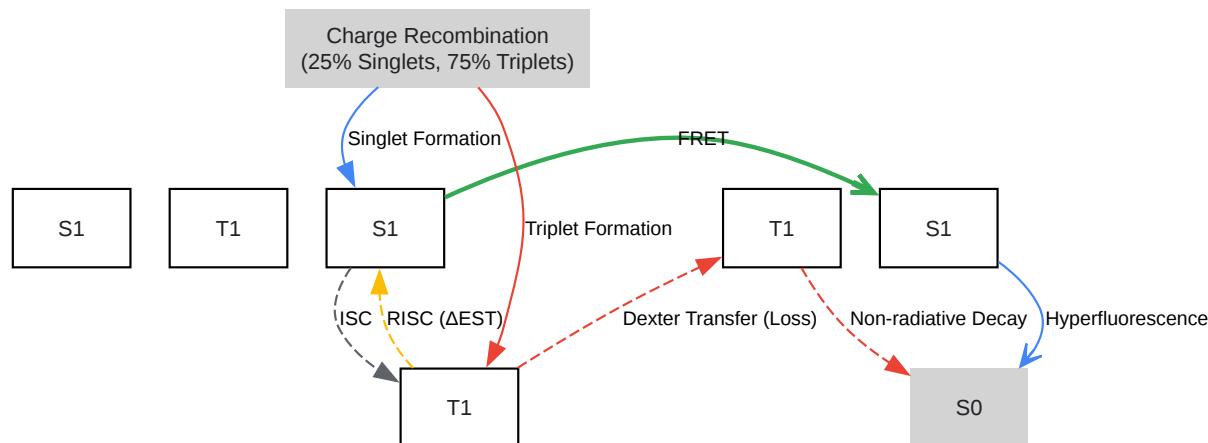


Figure 1: Energy Transfer Mechanism in a DMAC-TRZ Sensitized Hyperfluorescence OLED

[Click to download full resolution via product page](#)

Caption: Energy transfer in a **DMAC-TRZ** sensitized hyperfluorescence OLED.

Experimental Workflow

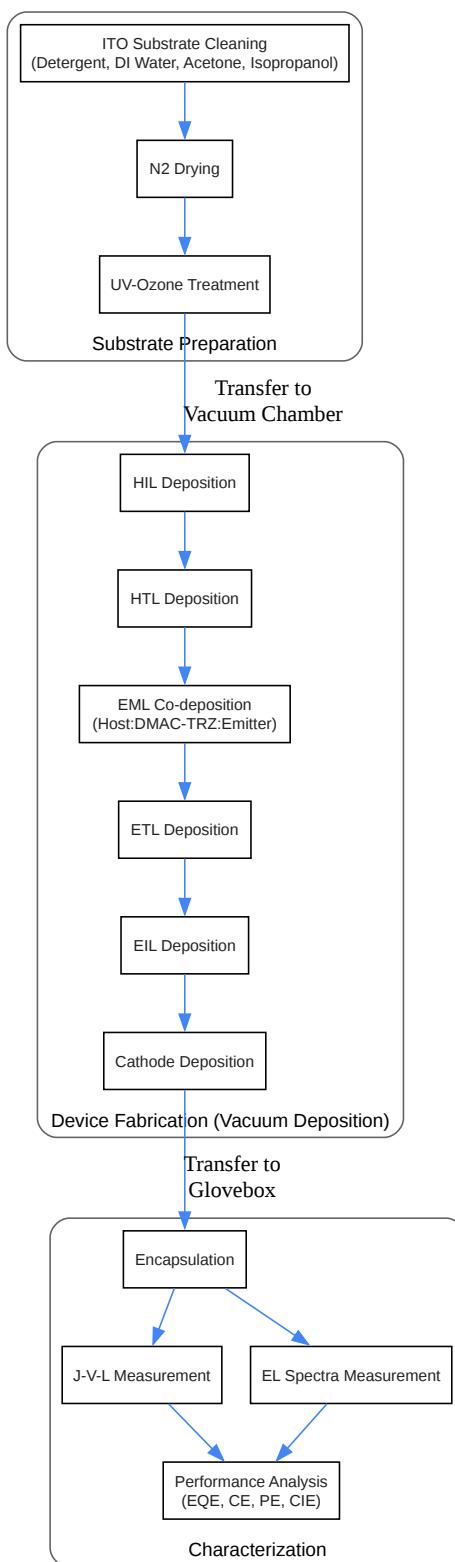


Figure 2: Experimental Workflow for OLED Fabrication and Testing

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. DMAC-TRZ doped and non-doped TADF OLED [opg.optica.org]
- 3. ossila.com [ossila.com]
- 4. Hyperfluorescence: the most efficient OLED emission technology - Kyulux [kyulux.com]
- 5. High-efficiency all-fluorescent white organic light-emitting diode based on TADF material as a sensitizer - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05680E [pubs.rsc.org]
- 6. A perspective on next-generation hyperfluorescent organic light-emitting diodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05489J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. DMAC-TRZ doped and non-doped TADF OLED [opg.optica.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Unexpected Quasi-Axial Conformer in Thermally Activated Delayed Fluorescence DMAC-TRZ, Pushing Green OLEDs to Blue | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Promising interlayer sensitization strategy for the construction of high-performance blue hyperfluorescence OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: DMAC-TRZ as a Sensitizer in Hyperfluorescence OLEDs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8819295#dmac-trz-as-a-sensitizer-in-hyperfluorescence-oleds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com